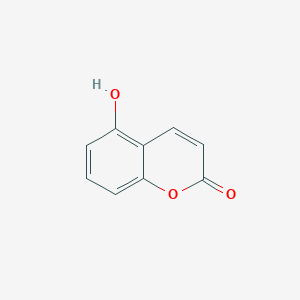

5-Hidroxicumarina

Descripción general

Descripción

5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Aplicaciones Científicas De Investigación

Etiquetado fluorescente de biomoléculas

5-Hidroxicumarina, como un tipo de cumarina, juega un papel clave en el etiquetado fluorescente de biomoléculas . Esta propiedad se debe a su estructura química distintiva que consiste en un anillo de benceno fusionado a un anillo de α-pirona, que exhibe un comportamiento de fluorescencia fascinante al excitarse con luz ultravioleta (UV) .

Detección de iones metálicos

Las cumarinas, incluida this compound, se utilizan en la detección de iones metálicos . Sus propiedades únicas de fluorescencia las hacen adecuadas para esta aplicación, proporcionando una herramienta valiosa en varios campos científicos y tecnológicos .

Detección de la polaridad del microentorno

This compound se utiliza en la detección de la polaridad del microentorno . Esta aplicación es particularmente importante en el estudio de las estructuras y funciones celulares, contribuyendo a nuestra comprensión de los procesos biológicos .

Detección de pH

Las propiedades de fluorescencia de this compound también la hacen útil en la detección de pH . Esto es crucial en muchas áreas de investigación, incluida la ciencia ambiental, la química y la biología .

Antagonista del receptor de serotonina 5-HT1A

Se han sintetizado y evaluado derivados de this compound como antagonistas para el receptor de serotonina 5-HT1A . Este receptor juega un papel clave en varios procesos fisiológicos, y sus antagonistas pueden usarse potencialmente en el tratamiento de varios trastornos

Análisis Bioquímico

Biochemical Properties

5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .

Molecular Mechanism

The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension

Metabolic Pathways

5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Subcellular Localization

The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

Actividad Biológica

2H-1-Benzopyran-2-one, 5-hydroxy-, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. Coumarins are a class of secondary metabolites found in many plants, exhibiting a variety of pharmacological properties. This article explores the biological activity of 2H-1-Benzopyran-2-one, 5-hydroxy-, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : 2H-1-Benzopyran-2-one, 5-hydroxy-

- Molecular Formula : C9H6O3

- Molecular Weight : 162.14 g/mol

- CAS Number : 2373-23-1

The biological activities of coumarins, including 2H-1-Benzopyran-2-one, 5-hydroxy-, are attributed to several mechanisms:

- Antioxidant Activity : Coumarins exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Properties : Coumarins show activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Research indicates that coumarins can induce apoptosis in cancer cells and inhibit tumor growth.

Antioxidant Activity

Research has demonstrated that 2H-1-Benzopyran-2-one, 5-hydroxy-, possesses notable antioxidant capabilities. A study indicated that this compound effectively scavenges DPPH radicals, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Effects

In vitro studies have shown that coumarin derivatives can significantly reduce inflammation markers. For example, the compound has been reported to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Properties

The antimicrobial efficacy of coumarins has been well documented. A series of studies have highlighted the ability of 2H-1-Benzopyran-2-one, 5-hydroxy-, to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to traditional antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of coumarins have revealed promising results. For instance, a study reported that derivatives of 2H-1-Benzopyran-2-one exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through mitochondrial pathways .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209759 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-67-0 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.